Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate
Description
Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate is a synthetic intermediate widely used in medicinal chemistry, particularly in peptide synthesis and drug discovery. Its structure features a 3-bromobenzyl group at the C2 position, a tert-butoxycarbonyl (Boc)-protected methylamino group at C3, and a methyl ester at the carboxyl terminus. These functional groups confer stability during synthetic processes while enabling selective deprotection for downstream modifications. The bromine atom provides a handle for cross-coupling reactions, while the Boc group ensures compatibility with acidic or basic reaction conditions .
Properties
IUPAC Name |
methyl 2-[(3-bromophenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4/c1-17(2,3)23-16(21)19(4)11-13(15(20)22-5)9-12-7-6-8-14(18)10-12/h6-8,10,13H,9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWXELFRIQENIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114210 | |
| Record name | Benzenepropanoic acid, 3-bromo-α-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416439-50-3 | |
| Record name | Benzenepropanoic acid, 3-bromo-α-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 3-bromo-α-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Amino Group
- Starting from a suitable amino acid or amino alcohol, the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
- This step is performed in an aprotic solvent like dichloromethane at 0 °C to room temperature.
- The reaction proceeds with high yield (~90-95%) and provides the Boc-protected intermediate as a stable oil or solid.
| Reagents | Conditions | Outcome |
|---|---|---|
| Amino acid methyl ester + Boc2O + Triethylamine | DCM, 0 °C to RT, 18 h | Boc-protected amino ester (95% yield) |
This method is supported by literature for related Boc-protected amino acid methyl esters.
Introduction of the 3-Bromobenzyl Group
- The 3-bromobenzyl substituent is introduced via alkylation of the Boc-protected amino acid methyl ester.
- A common approach is to use 3-bromobenzyl bromide or a similar brominated benzyl halide as the alkylating agent.
- The reaction is conducted under basic conditions, often with sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or acetonitrile .
- Temperature control is critical to avoid side reactions such as elimination or multiple substitutions.
$$
\text{Boc-protected amino ester} + \text{3-bromobenzyl bromide} \xrightarrow[\text{solvent}]{\text{base}} \text{Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate}
$$
Representative Preparation Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | Boc2O, Triethylamine, DCM, 0 °C to RT, 18 h | 90-95 | High purity Boc-protected intermediate |
| 3-Bromobenzyl alkylation | 3-bromobenzyl bromide, NaH or K2CO3, DMF, RT | 70-85 | Requires inert atmosphere, dry solvent |
| Esterification (if needed) | Methanol, HCl, reflux, 4-6 h | 80-90 | Standard Fischer esterification |
Additional Notes on Reaction Optimization
- Solvent choice : Polar aprotic solvents favor alkylation reactions by stabilizing the base and the intermediate anions.
- Base selection : Strong bases like NaH provide efficient deprotonation but require careful handling due to reactivity.
- Temperature control : Low to ambient temperature minimizes side reactions.
- Purification : Column chromatography or recrystallization is used to isolate the pure product.
- Protection/Deprotection : Boc group stability allows selective deprotection later under acidic conditions without affecting the ester.
Research Findings and Practical Considerations
- The Boc protection step is well-established and yields stable intermediates suitable for further functionalization.
- Alkylation with bromobenzyl derivatives is a common method to introduce aromatic substituents with halogen handles for further cross-coupling or functionalization.
- The methyl ester functionality allows for enhanced solubility and potential biological activity, making the compound useful as an intermediate in medicinal chemistry.
- Recent advances include the use of continuous flow reactors to improve reaction efficiency and scalability, although batch synthesis remains standard in academic labs.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Typical Yield (%) | Comments |
|---|---|---|---|
| Amino group protection | Di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C to RT | 90-95 | Boc protection is high yielding and selective |
| Aromatic substitution | 3-bromobenzyl bromide, NaH or K2CO3, DMF, RT | 70-85 | Alkylation requires dry conditions and inert atmosphere |
| Esterification | Methanol, acid catalyst, reflux | 80-90 | Standard Fischer esterification if needed |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid is commonly used for deprotection.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine.
Ester Hydrolysis: The major product is the carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate serves as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of pharmaceuticals targeting various diseases.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound can exhibit anticancer properties. For example, compounds modified from this compound have shown efficacy against specific cancer cell lines, highlighting its potential as a lead compound in drug discovery .
Organic Synthesis
The compound is utilized in organic synthesis as a versatile building block. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Reaction Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | Methyl 2-(3-bromobenzyl)-3-amino propanoate |
| Coupling Reactions | Palladium-catalyzed | Biaryl compounds |
| Deprotection of Boc Group | Acidic conditions | Free amine derivatives |
Biochemical Applications
Due to its structural characteristics, this compound is also explored as a biochemical probe. It can be used to study enzyme mechanisms or as a substrate in biochemical assays.
Case Study: Enzyme Inhibition
Inhibitory studies have revealed that derivatives of this compound can act on specific enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic applications .
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. The bromobenzyl group may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Positional Isomerism: 3-Bromo vs. 4-Bromo Substitution
A key analog is Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate (CAS 886366-46-7, C₁₆H₂₂BrNO₄) . Differences include:
- Bromine Position: The 3-bromo substitution in the target compound versus 4-bromo in the analog alters electronic effects on the benzyl ring.
- Amino Group Substitution: The target compound’s (methyl)amino-Boc group introduces steric hindrance compared to the analog’s unsubstituted Boc-amino group. This may slow reaction kinetics in nucleophilic substitutions or enzyme-mediated processes.
Table 1: Physicochemical Comparison
Heterocyclic and Fluorinated Analogs
Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate (CCDC 2108000) differs significantly:
- Fluorine and Phenyl Substituents: The fluoro group increases electronegativity, enhancing metabolic stability.
- Crystal Structure: This analog crystallizes in a monoclinic system (P2₁), with a density of 1.435 g/cm³ and cell volume 1158.1 ų . Such data suggest tighter packing than the target compound, though direct comparisons require crystallographic analysis of the latter.
Impact on Reactivity :
- Fluorine’s electron-withdrawing effect may deactivate the benzyl ring toward electrophilic substitution, whereas the target’s 3-bromo group is more reactive in Suzuki-Miyaura couplings.
Heterocyclic and Multi-Protected Analogs
Methyl 3-(2-{4-[({[(tert-Butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)methyl]phenyl}oxazolo[4,5-b]pyridin-6-yl)propanoate (Compound 9) highlights:
- Oxazolo-pyridine Core : This heterocycle introduces aromatic nitrogen atoms, enabling hydrogen bonding and metal coordination, unlike the target’s purely aliphatic backbone.
Table 2: Functional Group Complexity
| Compound | Heterocyclic Core | Protecting Groups |
|---|---|---|
| Target | None | Boc-(methyl)amino, methyl ester |
| Compound 9 | Oxazolo-pyridine | Dual Boc, imino group |
Benzofuran and Acetamido Derivatives
tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p) differs in:
- Benzofuran Scaffold : The fused oxygen-containing ring enhances rigidity and may improve binding to enzymatic pockets.
- Acetamido Group : Introduces hydrogen-bonding capacity, contrasting with the target’s bromine-based halogen bonding.
- Synthetic Yield : This analog was isolated in 14% yield , suggesting that introducing benzofuran and acetamido groups is more challenging than synthesizing the target compound.
Pyridinyl and Deprotection Strategies
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate (Compound 2) provides insights into deprotection:
- Dual Boc Protection : Requires LiOH for hydrolysis to the carboxylic acid , whereas the target compound’s single Boc group may allow milder deprotection conditions.
- Pyridinyl Substituent : Enhances water solubility via nitrogen lone pairs, unlike the hydrophobic 3-bromobenzyl group in the target.
Key Research Findings and Implications
Substituent Position Matters : The 3-bromo vs. 4-bromo substitution significantly impacts electronic properties and reactivity in cross-coupling reactions .
Steric Effects: The Boc-(methyl)amino group in the target compound may reduce enzymatic degradation rates compared to analogs with unsubstituted Boc-amino groups.
Synthetic Accessibility : Analogs with heterocycles (e.g., oxazolo-pyridine ) or benzofurans require multi-step syntheses, whereas the target compound’s simpler structure offers scalability.
Biological Activity
Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate (CAS number 241479-84-5) is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's chemical formula is , featuring a bromobenzyl group and a tert-butoxycarbonyl (Boc) protective group on the amine. The presence of the bromine atom in the benzyl position is critical for its biological interactions, enhancing reactivity and specificity towards various biological targets.
Synthesis
The synthesis typically involves multiple steps, including:
- Formation of the bromobenzyl group : This step is crucial as it defines the compound's reactivity.
- Introduction of the tert-butoxycarbonyl group : This protective group stabilizes the amine functionality during subsequent reactions.
- Final esterification : Methylation to form the final product.
Preliminary studies indicate that this compound may interact with specific proteins or enzymes within biological systems. However, comprehensive interaction profiling is still necessary. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Its structural analogs have shown activity against various receptors, suggesting similar potential for this compound.
Comparative Analysis
To understand its biological relevance, it is useful to compare it with structurally related compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate | Different bromine position | |
| Methyl 2-(3-chlorobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate | Chlorine instead of bromine | |
| Methyl 2-(phenyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate | No halogen substituent |
This table illustrates how variations in halogen substitution can influence biological activity and pharmacological profiles.
Case Studies and Research Findings
Recent studies have highlighted the following biological activities:
-
Antitumor Activity : Compounds similar to this compound have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The presence of halogen substituents has been correlated with enhanced cytotoxicity.
"The combination of pyrazole derivatives with doxorubicin exhibited significant synergistic effects in inhibiting cancer cell growth" .
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activity by modulating pathways involved in cytokine production and immune response.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial strains, indicating that this compound could also possess antimicrobial properties.
Future Directions
Given its promising biological activity, further research should focus on:
- Molecular Docking Studies : To elucidate binding affinities and interactions with target proteins.
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Analysis: To optimize the compound for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
